Product packaging for 5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine(Cat. No.:)

5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine

Cat. No.: B11890171
M. Wt: 214.22 g/mol
InChI Key: DGJRHHRSFPONEZ-UHFFFAOYSA-N
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Description

5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine (CAS Number: 1105709-98-5) is a heteroaromatic compound of significant interest in medicinal chemistry and drug discovery research. This chemical features a molecular formula of C 11 H 10 N 4 O and a molecular weight of 214.22 g/mol . Its structure consists of a 3-methyl-1H-indazole core linked to a 2-aminooxazole moiety, a privileged scaffold known for its diverse biological activities and its prevalence in the development of novel therapeutic agents. Compounds containing the indazole nucleus, such as this one, are frequently investigated for their potential as core structures in designing novel bioactive molecules. Research into similar indazole derivatives has demonstrated their promise in various applications, including as candidates in antibacterial screening programs targeting enzymes like topoisomerase-II DNA gyrase . Furthermore, structurally related molecules featuring the 1H-indazol-5-ylamine group paired with an oxazole ring have been described in patent literature as having therapeutic activity, indicating the potential research value of this chemical space for identifying new protein ligands or enzyme inhibitors . The presence of the 2-aminooxazole group is particularly noteworthy, as this heterocycle is a common building block in the synthesis of more complex molecules for pharmaceutical research. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for proper personal protective equipment and safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N4O B11890171 5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

5-(3-methyl-2H-indazol-4-yl)-1,3-oxazol-2-amine

InChI

InChI=1S/C11H10N4O/c1-6-10-7(9-5-13-11(12)16-9)3-2-4-8(10)15-14-6/h2-5H,1H3,(H2,12,13)(H,14,15)

InChI Key

DGJRHHRSFPONEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2C3=CN=C(O3)N

Origin of Product

United States

Synthetic Methodologies for 5 3 Methyl 1h Indazol 4 Yl Oxazol 2 Amine and Advanced Analogs

Strategies for Oxazole (B20620) Ring Construction

The formation of the oxazole ring is a cornerstone of the synthesis of the target compound. Various methods, ranging from classical cyclization reactions to modern catalytic systems, have been developed for this purpose.

Conventional Synthetic Pathways for Oxazole Derivatives

Traditional methods for synthesizing the oxazole nucleus have been well-established and continue to be valuable tools in organic synthesis. tandfonline.com These pathways often involve the cyclization of acyclic precursors. Some of the most common conventional methods include:

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of α-acylamino ketones.

Fischer Oxazole Synthesis: This approach utilizes the reaction of cyanohydrins with aldehydes. researchgate.net

Erlenmeyer-Plöchl Reaction: This synthesis involves the condensation of N-acylglycines with aldehydes. tandfonline.com

Van Leusen Oxazole Synthesis: This one-pot reaction uses tosylmethyl isocyanide (TosMIC) and aldehydes to produce 5-substituted oxazoles. nih.govmdpi.com

These conventional methods, while effective, can sometimes be limited by harsh reaction conditions or the availability of starting materials.

Forefront Synthetic Methodologies, Including Transition Metal-Catalyzed Reactions

Modern synthetic chemistry has seen a surge in the development of more efficient and selective methods for oxazole synthesis, with transition metal catalysis playing a pivotal role. researchgate.netstrath.ac.uk These advanced methodologies often offer milder reaction conditions, broader substrate scope, and higher yields compared to conventional approaches.

Transition metals such as palladium, copper, gold, and rhodium have been extensively used to catalyze various C-O and C-N bond formations crucial for oxazole ring closure. researchgate.netcore.ac.uk Some notable examples include:

Palladium-Catalyzed Reactions: Palladium catalysts are effective for the direct arylation of oxazoles, allowing for the introduction of various substituents at specific positions. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts have been employed in the synthesis of 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles. researchgate.net They also facilitate the oxidative cyclization of enamides to form oxazoles. organic-chemistry.org

Gold-Catalyzed Reactions: Gold catalysts are particularly useful for the cycloisomerization of propargylic amides to form oxazoles. researchgate.net

Rhodium-Catalyzed Reactions: Dirhodium(II) catalysts have been shown to efficiently catalyze the reaction of styryl diazoacetate with aryl oximes to produce multi-functionalized oxazoles. nih.gov

These transition metal-catalyzed reactions represent a significant advancement in oxazole synthesis, providing chemists with powerful tools for constructing complex oxazole-containing molecules. strath.ac.uk

Photochemical and Electrochemical Approaches to Oxazole Formation

In recent years, photochemical and electrochemical methods have emerged as sustainable and powerful alternatives for the synthesis of oxazoles. vapourtec.comresearchgate.net These approaches often proceed under mild conditions and can offer unique reactivity and selectivity.

Photochemical synthesis utilizes light to promote chemical reactions. researchgate.net For instance, the photocyclization of 5-(aryl/heteroarylethenyl)oxazoles can lead to the formation of fused heterobenzoxazoles. acs.org The mechanism often involves the formation of a singlet carbene intermediate. researchgate.net

Electrochemical synthesis , on the other hand, employs an electric current to drive chemical transformations. researchgate.net This technique can be used for the oxidative cyclization of various precursors to form the oxazole ring, often with high efficiency and functional group tolerance. vapourtec.comresearchgate.net For example, the electrochemical synthesis of 5-fluoromethyl-2-oxazoles from N-propargylamides has been reported. researchgate.net

Introduction and Functionalization of the Indazole Moiety

The indazole ring system is another critical component of the target molecule. The synthesis and functionalization of indazoles have been extensively studied due to their prevalence in medicinally important compounds. nih.govresearchgate.netbits-pilani.ac.in

The synthesis of the indazole core can be achieved through various methods, including the cyclization of o-azidobenzaldehydes or the reaction of hydrazines with o-halobenzonitriles. organic-chemistry.org Once the indazole scaffold is formed, it can be further functionalized to introduce the desired substituents. Common functionalization strategies include:

N-Alkylation and N-Arylation: The nitrogen atoms of the indazole ring can be readily alkylated or arylated to introduce various substituents. organic-chemistry.org

Halogenation: The indazole ring can be halogenated at specific positions, providing a handle for further cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or heteroaryl groups onto the indazole scaffold. scilit.comnih.gov

For the synthesis of 5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine, a key intermediate would be a functionalized 3-methyl-1H-indazole, such as 1-Methyl-1H-indazol-5-amine or a halogenated derivative at the 4-position. bldpharm.com

Coupling Strategies for the Indazole and Oxazole Scaffolds

The final and crucial step in the synthesis of the target molecule is the coupling of the pre-formed indazole and oxazole moieties. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

The choice of coupling partners and reaction conditions is critical for the success of this step. A common approach involves the use of a halogenated indazole and a stannylated or boronic acid-functionalized oxazole. For example, a Stille coupling reaction between an iodo-indazole and an oxazolylstannane has been reported for the synthesis of 3-(oxazol-2-yl)indazole derivatives. researchgate.net

The reaction conditions, including the choice of catalyst, ligand, solvent, and base, must be carefully optimized to achieve high yields and minimize side reactions.

Regioselective Synthesis Approaches for Substituted Oxazoles

Controlling the regioselectivity of substitution on the oxazole ring is essential for the synthesis of specific isomers of the target molecule. rsc.orgnih.gov Several strategies have been developed to achieve high regioselectivity in oxazole synthesis.

One approach involves the use of directing groups that can guide the incoming substituent to a specific position. Another strategy relies on the inherent reactivity of the oxazole ring, where certain positions are more susceptible to electrophilic or nucleophilic attack.

For example, direct arylation of oxazoles can be controlled to favor either the C2 or C5 position by carefully selecting the phosphine (B1218219) ligand and solvent. organic-chemistry.org In polar solvents, C5 arylation is generally preferred, while nonpolar solvents favor C2 arylation. organic-chemistry.org

Furthermore, the choice of synthetic route for the oxazole ring itself can dictate the substitution pattern. For instance, the Van Leusen reaction typically yields 5-substituted oxazoles, while other methods can provide access to 2,4- or 2,5-disubstituted oxazoles. tandfonline.comnih.gov The reaction of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide has been shown to regioselectively produce 2,4,5-trisubstituted oxazoles. nih.govacs.org

The development of highly regioselective methods is crucial for the efficient and unambiguous synthesis of complex molecules like this compound and its analogs.

Scalability and Efficiency Considerations in the Synthesis of Biorelevant Oxazoles

The transition from laboratory-scale synthesis to large-scale industrial production of biorelevant oxazoles necessitates a focus on scalability, efficiency, and safety. Key considerations include the availability and cost of starting materials, the number of synthetic steps, reaction yields, purification methods, and waste generation. nih.gov The development of robust and scalable processes is crucial for meeting the demands of pharmaceutical development and production.

Continuous-Flow Synthetic Methodologies

Continuous-flow chemistry has emerged as a powerful technology for addressing many of the challenges associated with scaling up chemical syntheses. By performing reactions in a continuously flowing stream through a reactor, this methodology offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and the potential for automation and integration of multiple reaction and purification steps into a single, streamlined process.

For the synthesis of oxazoles, continuous-flow reactors have been successfully employed to produce gram quantities of material. commonorganicchemistry.com These systems can be configured with mixing chips for efficient blending of reagents and packed columns containing solid-supported reagents or catalysts. commonorganicchemistry.com This approach not only enhances reaction efficiency but also simplifies product purification, as by-products and excess reagents can be removed by passing the reaction stream through scavenger resins. For example, a base-catalyzed intramolecular cyclization to form 4,5-disubstituted oxazoles has been demonstrated in a flow system, yielding the product in high purity after a short residence time. commonorganicchemistry.com The ability to rapidly screen and optimize reaction conditions by adjusting flow rates and temperatures makes this a highly flexible platform for producing libraries of compounds for drug discovery. commonorganicchemistry.comnih.gov

The table below summarizes key parameters and outcomes for continuous-flow synthesis of oxazole derivatives, showcasing the efficiency of this methodology.

ParameterValue/ObservationReference
Reactor Type Multipurpose mesofluidic flow reactor commonorganicchemistry.comnih.gov
Key Feature On-chip mixing and columns of solid-supported reagents commonorganicchemistry.com
Scale Gram quantities commonorganicchemistry.com
Productivity Up to ~0.5 g/h for certain oxadiazole derivatives chemistrysteps.com
Typical Yield >80% isolated yield commonorganicchemistry.com
Typical Purity >90% as determined by HPLC and 1H NMR commonorganicchemistry.com
Residence Time 10-30 minutes wikipedia.orgcommonorganicchemistry.com
Key Advantage Rapid optimization and on-demand synthesis commonorganicchemistry.com

Practical Scale-Up Techniques for Compound Production

The successful scale-up of a chemical synthesis from the laboratory bench to a pilot plant or full-scale production facility involves careful consideration of various practical factors. thieme-connect.de While continuous-flow methods offer a modern solution, many processes still rely on traditional batch reactors, requiring specific techniques to ensure consistency and safety at a larger scale.

One of the primary challenges in scaling up is maintaining efficient mixing and heat transfer. The surface-area-to-volume ratio decreases as the reactor size increases, which can lead to localized temperature gradients and inefficient mixing, potentially affecting reaction yield and impurity profiles. Therefore, the selection of appropriate reactor geometry and agitation systems is critical.

For reactions involving solid reagents or products, techniques for handling and transferring large quantities of solids must be established. This includes the use of specialized equipment for charging reactors and for isolating products, such as industrial-scale filtration and drying apparatus. For instance, in the scale-up of granulation processes, which can be analogous to the handling of solid intermediates, equipment like oscillating granulators or hammer mills are used for particle size control. thieme-connect.de

The choice of solvent is another critical factor. A solvent that is suitable for laboratory-scale work may be impractical for large-scale production due to cost, safety (flammability, toxicity), or environmental concerns. Process development often involves optimizing the reaction to work in a more suitable solvent or minimizing the total solvent volume to improve process mass intensity (PMI). nih.gov

Purification methods also need to be adapted for scale-up. While laboratory-scale purification often relies on column chromatography, this is often not economically viable for large quantities. Instead, techniques such as crystallization, distillation, and liquid-liquid extraction are preferred. The development of a robust crystallization procedure is often a key goal in process chemistry, as it can provide a highly pure product in a single step.

The table below outlines common challenges and their corresponding solutions in the practical scale-up of fine chemical production.

ChallengeScale-Up SolutionReference
Heat Transfer Use of jacketed reactors with precise temperature control; selection of appropriate heat transfer fluids. thieme-connect.de
Mixing Optimization of agitator type, speed, and baffle design; computational fluid dynamics (CFD) modeling. thieme-connect.de
Reagent Addition Controlled addition rates via dosing pumps to manage reaction exotherms. chemistrysteps.com
Solid Handling Use of enclosed charging systems; industrial centrifuges and filter-dryers for product isolation. thieme-connect.de
Purification Development of robust crystallization or distillation procedures to replace chromatography. commonorganicchemistry.com
Process Safety Thorough thermal hazard assessment (e.g., using reaction calorimetry) to identify and mitigate risks. nih.gov
Solvent Usage Selection of safer, more environmentally benign solvents; process optimization to reduce solvent volume. nih.gov

Advanced Chemical Reactivity and Derivatization Studies of 5 3 Methyl 1h Indazol 4 Yl Oxazol 2 Amine

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring System

No specific data is available in the scientific literature regarding electrophilic substitution reactions on the oxazole ring of 5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine .

Nucleophilic Substitution Reactions and Their Applications

There is no published research detailing nucleophilic substitution reactions involving This compound .

Cycloaddition Reactions Involving the Oxazole Moiety

Information on cycloaddition reactions specifically involving the oxazole moiety of This compound is not present in the available literature.

Reduction and Oxidation Behavior of the Core Structure and Substituents

Specific studies on the reduction and oxidation behavior of This compound have not been reported.

Functional Group Transformations and Derivatization Strategies for Structure Modification

There is a lack of published data on functional group transformations and derivatization strategies for the structural modification of This compound .

Elucidation of Biological Target Interactions and Structure Activity Relationships Sar of 5 3 Methyl 1h Indazol 4 Yl Oxazol 2 Amine

General Mechanisms of Biological Action Associated with Oxazole (B20620) Derivatives

Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities. bohrium.comd-nb.info The five-membered aromatic ring of oxazole, containing nitrogen and oxygen atoms, can readily interact with various enzymes and receptors through non-covalent bonds, leading to a range of biological effects. tandfonline.com

Modalities of Interaction with Biological Enzymes

The interaction of oxazole derivatives with biological enzymes is a key aspect of their therapeutic potential. These interactions are often driven by various weak forces, including hydrogen bonds, van der Waals forces, hydrophobic effects, and π-π stacking interactions. tandfonline.comresearchgate.net The specific substitution pattern on the oxazole ring plays a crucial role in determining the compound's affinity and selectivity for a particular enzyme. d-nb.infonih.gov

Oxazole-containing compounds have been identified as inhibitors of several enzymes, including:

Cyclooxygenase-2 (COX-2) researchgate.net

Tyrosine kinase researchgate.net

Dipeptidyl-peptidase IV researchgate.net

Protein tyrosine phosphatase researchgate.net

SARS-CoV-2 Main Protease (Mpro) nih.gov

For instance, some oxazole derivatives have shown potent inhibitory activity against COX-2, an enzyme involved in inflammation. researchgate.net The ability of these compounds to selectively target COX-2 over COX-1 is a critical factor in developing anti-inflammatory agents with fewer gastrointestinal side effects.

Receptor Binding Mechanisms and Ligand Affinity

The oxazole nucleus is a versatile scaffold for designing ligands that can bind to a variety of receptors. tandfonline.com The nitrogen and oxygen atoms in the ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in the receptor's binding pocket. tandfonline.com

Notable receptor targets for oxazole derivatives include:

Serotonin 5-HT2 receptors wikipedia.org

Adrenergic receptors nih.gov

Prostacyclin (IP) receptors nih.gov

Sphingosine-1-phosphate (S1P) receptors nih.gov

The affinity and selectivity of these compounds for their respective receptors are highly dependent on the nature and position of the substituents on the oxazole ring. nih.gov For example, a series of oxazole derivatives were designed as potent and selective agonists for the S1P1 receptor, which is involved in regulating lymphocyte trafficking. nih.gov

Biological Activities Identified in Related Indazole-Oxazole Architectures

The combination of indazole and oxazole rings into a single molecular architecture has led to the discovery of compounds with a range of biological activities. This is often due to the synergistic effects of the two heterocyclic systems.

Investigations into Anti-inflammatory Modulating Effects

Both indazole and oxazole derivatives have been independently investigated for their anti-inflammatory properties. nih.govjddtonline.info Indazole-containing compounds have demonstrated anti-inflammatory activity, potentially through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.govmdpi.com Similarly, certain oxazole derivatives are known to be COX-2 inhibitors. researchgate.net

A study on indazole derivatives showed a significant, dose-dependent inhibition of carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.gov The mechanism is thought to involve the inhibition of COX-2, as well as the scavenging of free radicals. nih.gov Some 2,3-diphenyl-2H-indazole derivatives have also shown in vitro inhibitory activity against human COX-2. mdpi.com

Compound/DerivativeAnti-inflammatory ActivityPotential Mechanism of Action
Indazole DerivativesInhibition of carrageenan-induced paw edema in rats. nih.govInhibition of COX-2 and pro-inflammatory cytokines, free radical scavenging. nih.gov
2,3-diphenyl-2H-indazole derivativesIn vitro inhibition of human COX-2. mdpi.comInhibition of COX-2 enzyme. mdpi.com
Oxazole DerivativesInhibition of COX-2. researchgate.netSelective inhibition of COX-2 over COX-1. researchgate.net

Studies on Antiviral Properties and Mechanisms

The indazole and oxazole scaffolds have both been incorporated into compounds with antiviral activity. bohrium.comresearchgate.net For instance, a novel class of indazole-containing compounds demonstrated potent anti-influenza activity by targeting the interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase. nih.gov One of the most potent compounds from this series exhibited an EC50 value of 690 nM against the A/WSN/33 (H1N1) influenza strain and was also effective against influenza B virus. nih.gov

Oxazole-based macrocycles have been identified as active agents against SARS-CoV-2. nih.gov These compounds were found to inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov The most potent of these macrocycles displayed an IC50 of 2.58 µM against the enzyme. nih.gov

Compound/DerivativeAntiviral ActivityMechanism of Action
Indazole-containing compoundsPotent anti-influenza activity (H1N1 and Influenza B). nih.govTargeting the PA-PB1 interface of the influenza polymerase. nih.gov
Oxazole-based macrocyclesActivity against SARS-CoV-2. nih.govInhibition of SARS-CoV-2 main protease (Mpro). nih.gov
Hybrid Indazole-2-Pyrone MoleculesPotential against HIV-1 and Coronaviruses. doi.orgNot fully elucidated, but designed to act on multiple targets. doi.org

Analysis of Antibacterial Spectrum and Modes of Action

Both indazole and oxazole moieties are present in compounds with antibacterial properties. bohrium.comnih.gov Indazole derivatives have shown activity against various bacterial strains, and it is suggested that the 2H-tautomers can act as both anti-inflammatory and anti-microbial agents. nih.gov Some N-methyl-3-aryl indazoles have demonstrated effectiveness against bacteria such as Xanthomonas campestris, Bacillus cereus, and Escherichia coli. nih.gov

Oxazole derivatives have a broad antibacterial spectrum. d-nb.infoiajps.com For example, certain pyrazole-linked oxazole-5-one derivatives have been assessed for their potential against S. aureus, E. coli, and P. aeruginosa. nih.gov Additionally, oxadiazolyl indazoles have been synthesized and studied for their anti-microbial activities. researchgate.net

Compound/DerivativeAntibacterial Spectrum
Indazole DerivativesXanthomonas campestris, Bacillus cereus, Escherichia coli. nih.gov
Oxazole DerivativesStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis. d-nb.info
Pyrazoline and Indazole DerivativesStaphylococcus and Enterococcus genera, including MDR strains. mdpi.com
Oxadiazolyl IndazolesScreened for general anti-microbial activity.

Exploration of Anticancer Mechanisms and Target Engagement

The indazole scaffold is a prominent feature in a number of small molecule anticancer drugs approved by the FDA, highlighting its significance in medicinal chemistry. rsc.org Derivatives of indazole have been shown to possess a wide spectrum of pharmacological activities, including antitumor effects. nih.govnih.gov The anticancer activity of indazole derivatives is often linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer. nih.gov For instance, several indazole-containing compounds have been developed as potent inhibitors of key kinases involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptors (FGFRs). nih.govnih.gov

In the context of 5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine and its analogs, the anticancer mechanism is likely tied to the inhibition of specific kinases that drive tumor growth and proliferation. The 1H-indazole-3-amine structure, a core component of this compound, is recognized as an effective hinge-binding fragment for kinases. nih.gov This interaction with the ATP-binding pocket of kinases can block their catalytic activity, thereby disrupting downstream signaling pathways essential for cancer cell survival. nih.gov

Furthermore, studies on related indazole derivatives have demonstrated various anticancer mechanisms. For example, compound 2f , an indazole derivative, was found to induce apoptosis in breast cancer cells, a process characterized by the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org This compound also led to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), further contributing to cell death. rsc.org Additionally, 2f was shown to inhibit the migration and invasion of cancer cells by reducing the levels of matrix metalloproteinase-9 (MMP9) and increasing its inhibitor, TIMP2. rsc.org

Another avenue of anticancer activity for indazole derivatives involves the p53 tumor suppressor pathway. The p53 protein is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by the MDM2 protein. nih.gov Some indazole derivatives have been shown to modulate this pathway, potentially by inhibiting the p53-MDM2 interaction, leading to p53 accumulation and subsequent cell cycle arrest and apoptosis. nih.gov

The specific target engagement of this compound would require dedicated biochemical and cellular assays. However, based on the established pharmacology of the indazole scaffold, it is highly probable that its anticancer effects are mediated through the inhibition of one or more protein kinases critical for tumor progression.

Other Biological System Modulations Attributed to Indazole Derivatives (e.g., NO release, cGMP levels)

Indazole derivatives have been shown to modulate various biological systems beyond their anticancer effects. A notable activity is their ability to induce vasorelaxant and anti-aggregatory effects through the release of nitric oxide (NO) and a subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. ingentaconnect.comresearchgate.nettaylorandfrancis.com NO is a key signaling molecule that activates soluble guanylate cyclase (sGC), the enzyme responsible for converting GTP to cGMP. ingentaconnect.com Increased cGMP levels lead to smooth muscle relaxation and inhibition of platelet aggregation.

Certain indazole derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS), the enzyme responsible for NO production. nih.gov For example, 7-nitroindazole (B13768) and its derivatives have been shown to inhibit brain, endothelium, and inducible isoforms of NOS. nih.gov This inhibitory action suggests that specific substitutions on the indazole ring can fine-tune the compound's interaction with NOS and its effect on NO signaling.

Conversely, other indazole derivatives act as activators of sGC, mimicking the effect of NO. ingentaconnect.com This dual modulation of the NO/cGMP pathway highlights the versatility of the indazole scaffold in influencing cardiovascular and other physiological processes. The specific impact of this compound on NO release and cGMP levels would depend on its unique structural features and would require experimental verification.

Comprehensive Structure-Activity Relationship (SAR) Studies for this compound Analogs

The biological activity of indazole-based compounds is highly dependent on the nature and position of substituents on the indazole core and any appended heterocyclic rings. nih.gov

Impact of Substituent Variations on Biological Engagement

Structure-activity relationship (SAR) studies on various indazole derivatives have revealed the critical role of substituent variations in determining their biological activity. For instance, in a series of 1H-indazole amide derivatives designed as ERK1/2 inhibitors, the nature of the substituents significantly influenced their enzymatic and cellular activity. nih.gov Similarly, for indazole derivatives targeting fibroblast growth factor receptors (FGFRs), modifications to the substituents were key to optimizing their inhibitory potency. mdpi.com

In the context of anticancer activity, SAR studies of 1H-indazole-3-amine derivatives have shown that the inhibitory activity against different cancer cell lines is sensitive to the substituents on the molecule. nih.gov For example, the antitumor activity of certain mercapto-derived target compounds against Hep-G2 cells was found to be superior to that against other tumor cells, indicating a degree of selectivity conferred by the substituents. nih.gov

The table below illustrates the impact of substituent variations on the anticancer activity of a series of 1H-indazole-3-amine derivatives against various cancer cell lines.

CompoundSubstituent RA549 IC₅₀ (µM)K562 IC₅₀ (µM)PC-3 IC₅₀ (µM)Hep-G2 IC₅₀ (µM)HEK-293 IC₅₀ (µM)
6a 4-fluorophenyl10.311.2>508.7>50
6b 4-chlorophenyl12.59.825.47.645.3
6c 4-bromophenyl15.110.133.19.2>50
6d 4-iodophenyl18.213.541.211.3>50
6e 4-methylphenyl9.88.519.76.441.2
6f 4-methoxyphenyl11.79.122.47.148.7
6g 3-fluorophenyl8.97.915.65.938.9
6h 3-chlorophenyl9.28.117.86.140.1
6i 3-bromophenyl10.88.820.36.845.6
6j 3-methylphenyl7.66.814.55.335.4
6k 3-methoxyphenyl8.17.216.15.737.8
6l 2-fluorophenyl13.412.128.910.5>50
6m 2-chlorophenyl14.813.231.711.8>50
6n 2-methylphenyl11.510.324.69.147.6
6o 2-methoxyphenyl6.55.112.34.233.2
6p 3,4-difluorophenyl9.58.418.26.342.1
6q 3,5-difluorophenyl8.77.516.95.839.5
Data adapted from a study on 1H-indazole-3-amine derivatives. nih.gov

Role of the Indazole Moiety in Specific Biological Recognition

The indazole ring system is a crucial pharmacophore that plays a significant role in the biological recognition and binding affinity of these molecules to their targets. nih.govaustinpublishinggroup.com The molecular shape and electrostatic distribution of the indazole ring are key factors in enzyme and receptor recognition. austinpublishinggroup.com The nitrogen atoms of the indazole ring can act as hydrogen bond donors or acceptors, facilitating key interactions within the binding pockets of target proteins. nih.gov

For instance, in the context of kinase inhibition, the N-H of the indazole ring often forms a critical hydrogen bond with the hinge region of the kinase, a conserved structural motif in the ATP-binding site. nih.gov Docking studies with FGFR1 have revealed that the nitrogen atom of the indazole group and the N-H of an amide linker can form hydrogen bonds with key amino acid residues like Ala564, while the indazole N-H interacts with Glu562. nih.gov These interactions are fundamental for anchoring the inhibitor in the active site and achieving potent inhibition.

Significance of the Oxazole Ring in Modulating Pharmacological Profiles

The oxazole ring, a five-membered heterocyclic ring containing oxygen and nitrogen, is another important scaffold in medicinal chemistry, known to be present in various biologically active compounds. nih.govnih.gov The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activities of the resulting derivatives. nih.gov Oxazole-containing compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.goviajps.com

Identification of Key Pharmacophoric Elements and Their Contributions to Activity

Based on the analysis of related structures, several key pharmacophoric elements can be identified for this compound and its analogs:

The Indazole Core: This is the primary scaffold responsible for key interactions with biological targets, particularly the hinge region of kinases. The N1-H of the 1H-indazole tautomer is a crucial hydrogen bond donor. nih.govnih.gov

The Methyl Group at Position 3 of the Indazole: This substituent can influence the electronic properties of the indazole ring and may engage in hydrophobic interactions within the binding pocket.

The Oxazole Ring: This five-membered heterocycle acts as a rigid linker and can participate in hydrogen bonding. Its orientation relative to the indazole ring is critical for proper positioning of the molecule in the active site. nih.gov

The 2-Amine Group on the Oxazole Ring: This group serves as a key point for interaction and can be a hydrogen bond donor. It is also a site for further chemical modification to optimize activity and selectivity.

The combination of these pharmacophoric elements creates a molecule with the potential for potent and selective biological activity. The precise contribution of each element can be further elucidated through systematic SAR studies involving the synthesis and biological evaluation of a library of analogs with targeted modifications.

Computational Chemistry and Molecular Modeling Investigations of 5 3 Methyl 1h Indazol 4 Yl Oxazol 2 Amine

Molecular Docking Simulations for Prediction of Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ctu.edu.vnpnrjournal.com This method is frequently employed in drug discovery to predict how a small molecule, such as 5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine, might interact with a protein target. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function.

While specific docking studies on this compound are not extensively documented in public literature, research on analogous indazole and oxazole-containing compounds highlights the potential of this scaffold to interact with various biological targets, including protein kinases and other enzymes. nih.govjocpr.comnih.gov For instance, studies on similar heterocyclic systems have shown that the indazole core can form crucial hydrogen bonds with hinge region residues in kinase active sites, a common interaction mode for kinase inhibitors. nih.gov The oxazole-amine portion of the molecule can also participate in hydrogen bonding and other electrostatic interactions, further anchoring the ligand in the binding pocket.

A typical molecular docking workflow for this compound would involve:

Preparation of the 3D structure of this compound.

Selection of a library of potential biological targets (e.g., kinases, proteases).

Docking the ligand into the active site of each target using software like AutoDock or Glide.

Ranking the potential targets based on docking scores and visual inspection of the binding poses to identify key interactions.

Molecular Dynamics Simulations to Elucidate Ligand-Target Binding Kinetics and Conformational Changes

Following the identification of potential biological targets through molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the dynamic nature of the ligand-receptor complex. ajchem-a.compensoft.net MD simulations model the movement of atoms and molecules over time, offering a view of the conformational changes and stability of the binding. researchgate.net

For a complex of this compound with a putative protein target, an MD simulation would reveal:

Stability of the Binding Pose: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time indicates the stability of the complex. ajchem-a.com

Flexibility of the System: Root-mean-square fluctuation (RMSF) calculations can identify flexible regions of both the ligand and the protein, which can be crucial for binding and function.

Key Intermolecular Interactions: MD trajectories allow for the detailed analysis of hydrogen bonds, hydrophobic interactions, and water-bridged interactions that persist over time, providing a more accurate picture of the binding mode than static docking poses.

MM/GBSA and MM/PBSA Binding Free Energy Calculations

To obtain a more quantitative estimate of the binding affinity, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations are often performed on snapshots from MD simulations. nih.govnih.govresearchgate.net These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.

The binding free energy (ΔG_bind) is typically calculated as: ΔG_bind = G_complex - G_receptor - G_ligand

Each term (G) is composed of molecular mechanics energy, polar solvation energy (calculated using the GB or PB model), and nonpolar solvation energy (often estimated from the solvent-accessible surface area). nih.govpkusz.edu.cn While computationally more intensive than docking scoring functions, MM/GBSA and MM/PBSA generally provide a more accurate ranking of potential binders. nih.gov

Parameter MM/GBSA MM/PBSA
Polar Solvation Model Generalized Born (GB)Poisson-Boltzmann (PB)
Computational Cost LowerHigher
Accuracy Generally good for relative rankingsOften considered more rigorous but sensitive to parameters

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov To develop a QSAR model for analogs of this compound, a dataset of compounds with measured biological activity against a specific target would be required.

The process involves:

Generating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound in the series.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that correlates the descriptors with the observed activity. semanticscholar.org

Validating the model to ensure its predictive power.

A validated QSAR model could then be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds.

Virtual Screening Approaches for Identification of Potentially Active Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. ctu.edu.vnnih.gov If a biological target for this compound is identified, virtual screening can be employed to find other commercially available or synthetically accessible analogs with potentially improved activity.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock a large library of compounds, ranking them based on their predicted binding affinity. nih.govresearchgate.net

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses the structure of a known active ligand, like this compound, as a template to search for other molecules with similar properties (e.g., shape, pharmacophore features).

The hits identified from a virtual screening campaign would then be prioritized for experimental testing, accelerating the process of lead discovery.

Future Directions and Emerging Research Avenues for 5 3 Methyl 1h Indazol 4 Yl Oxazol 2 Amine

Exploration of Novel Biosynthetic Pathways for Related Natural Products

While indazole derivatives are rarely found in nature, the exploration of biosynthetic pathways remains a pertinent area of research. nih.gov The principles of synthetic biology offer the potential to engineer novel metabolic pathways in host organisms, such as plants or microbes, to produce complex molecules. This approach is inspired by the successful generation of new-to-nature compounds by modifying existing natural product pathways. nih.gov

Rational Design and Synthesis of Advanced Analogs with Tuned Biological Specificity

The future of drug discovery for compounds like 5-(3-Methyl-1H-indazol-4-yl)oxazol-2-amine heavily relies on the rational design and synthesis of advanced analogs with improved potency and selectivity. nih.govnih.gov Medicinal chemists are increasingly using structure-based drug design and scaffold-hopping strategies to create new chemical entities. nih.gov

One successful approach involves the structural optimization of a known inhibitor. For example, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were developed as potent FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukaemia. nih.gov This was achieved through systematic modifications of a lead compound to enhance its inhibitory activity against both wild-type and mutant forms of the kinase. nih.gov Another powerful technique is scaffold hopping, where the core structure of a known drug is replaced with a different, but functionally similar, scaffold. This led to the discovery of novel indazole-based PI3Kδ inhibitors for the potential treatment of hepatocellular carcinoma. nih.gov

These strategies can be directly applied to this compound. By identifying its biological targets, researchers can use computational modeling and known structure-activity relationships (SAR) to design analogs with enhanced binding affinity and specificity. This could involve modifying the methyl group, the oxazole (B20620) ring, or the amine substituent to optimize interactions with the target protein. The synthesis of these new analogs will draw upon modern synthetic methodologies for indazoles, which include metal-catalyzed reactions and multi-component reactions, allowing for efficient diversification of the core structure. eurekaselect.com

Table 1: Examples of Rationally Designed Indazole Derivatives and their Targets

Derivative ClassDesign StrategyTarget(s)Potential ApplicationReference
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole DerivativesStructural OptimisationFLT3, FLT3-ITD, FLT3-D835YAcute Myeloid Leukaemia nih.gov
Propeller-Shaped IndazolesScaffold HoppingPI3KδHepatocellular Carcinoma nih.gov
1H-indazole-3-amide DerivativesMolecular HybridisationBcl2 family, p53/MDM2 pathwayCancer nih.gov
5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-onesSAR AnalysisAryl hydrocarbon receptor (AHR)Psoriasis nih.govresearchgate.net

This table is interactive and can be sorted by column.

Deepening Understanding of Molecular Interaction Mechanisms at the Atomic Level

A profound understanding of how a molecule interacts with its biological target at an atomic level is crucial for designing more effective drugs. Future research will focus on elucidating the precise binding mode of this compound and its analogs. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the compound bound to its target protein.

In addition to experimental methods, computational approaches like molecular docking and molecular dynamics simulations are invaluable. These methods can predict binding poses and calculate the energies of interaction between the ligand and individual amino acid residues in the binding pocket. nih.gov For example, theoretical studies on arylsulphonyl indazole derivatives interacting with the VEGFR2 kinase have detailed the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov Such studies can reveal key interactions, like the hydrogen bond between an indazole nitrogen and a cysteine residue, which are critical for binding affinity. nih.gov Understanding the thermodynamic signature of binding, whether it is driven by enthalpy or entropy, can also guide the optimization of lead compounds. acs.org

Table 2: Key Molecular Interactions in Indazole Derivative Binding

Interacting Residue(s)Type of InteractionSignificanceReference
Cys919Hydrogen Bond (N-H···O=C)Stabilization in the kinase cavity nih.gov
Phe918Polar and Hydrophobic InteractionsContributes to binding affinity nih.gov
Thr916, Glu917Energetically Favorable InteractionsLower interaction energy indicates better binding nih.gov

This table is interactive and can be sorted by column.

Integration with High-Throughput Screening Methodologies for Biological Profiling

To efficiently explore the full biological potential of this compound and its derivatives, integration with high-throughput screening (HTS) is essential. HTS allows for the rapid testing of large libraries of compounds against a panel of biological targets, providing a comprehensive profile of their activities. nih.gov

Computational HTS, or virtual screening, can be used to screen vast chemical libraries against the three-dimensional structure of a target protein. nih.gov This approach was successfully used to identify a novel dual inhibitor of EGFR and HER2 kinases for gastric tumors from the ChemBridge library. nih.gov Similarly, a library of analogs based on the this compound scaffold could be virtually screened against a wide range of kinases or other enzyme families to identify potential new therapeutic applications. The most promising hits from the virtual screen can then be synthesized and validated through in vitro assays. This integrated approach accelerates the discovery of new biological activities and helps to identify compounds with high selectivity, thereby minimizing potential off-target effects.

Application as Chemical Biology Probes for Cellular Pathway Elucidation

Beyond their therapeutic potential, compounds like this compound can serve as powerful chemical biology probes to dissect complex cellular pathways. A chemical probe is a small molecule with high potency and selectivity for a specific target, which can be used to modulate the function of that target in living cells and organisms.

A recent example is the discovery of 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one derivatives as potent agonists of the aryl hydrocarbon receptor (AHR). nih.govresearchgate.net The lead compound from this series was used to demonstrate that activation of the AHR pathway regulates the expression of the CYP1A1 gene, providing a tool to study the downstream consequences of AHR activation. nih.govresearchgate.net Similarly, if this compound is found to selectively inhibit a particular enzyme, it could be used to elucidate the role of that enzyme in various cellular processes, such as cell proliferation, apoptosis, or DNA repair. researchgate.net This can uncover new connections between cellular pathways and disease, potentially revealing novel targets for future drug development.

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